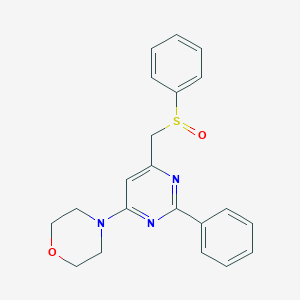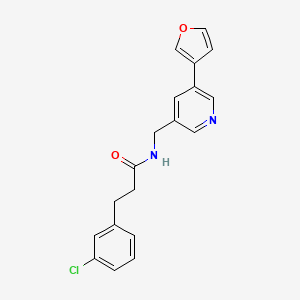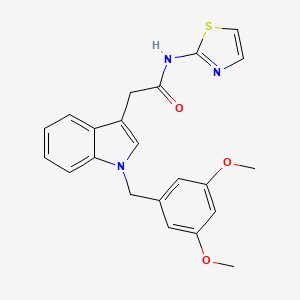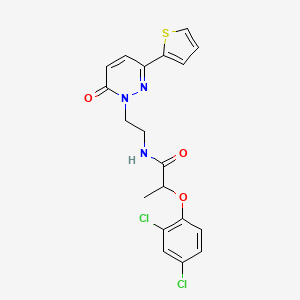
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide” is a chemical compound used for pharmaceutical testing . It is also known by other names such as “4-(2-PHENYL-6-[(PHENYLSULFINYL)METHYL]-4-PYRIMIDINYL)MORPHOLINE”, “4-{6-[(benzenesulfinyl)methyl]-2-phenylpyrimidin-4-yl}morpholine”, and "Morpholine, 4-[2-phenyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl]-" .
Mechanism of Action
The mechanism of action of (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neuronal cells, this compound has been shown to affect the release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In neuronal cells, this compound has been shown to affect synaptic plasticity and to modulate the release of neurotransmitters. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to study these processes in a targeted manner. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on (6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
Synthesis Methods
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide can be synthesized through a multi-step process involving the reaction of various reagents. One common synthesis method involves the reaction of 2-chloro-5-nitrobenzaldehyde with morpholine to form an intermediate compound. This intermediate is then reacted with 2-phenyl-4-pyrimidinylamine to form the final product, this compound.
Scientific Research Applications
(6-Morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. In neuroscience research, this compound has been studied for its potential to modulate neurotransmitter release and to affect synaptic plasticity.
Safety and Hazards
properties
IUPAC Name |
4-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(19-9-5-2-6-10-19)16-18-15-20(24-11-13-26-14-12-24)23-21(22-18)17-7-3-1-4-8-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZZMIPVZKXSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2947572.png)

![Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2947576.png)
![3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2947577.png)


![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)

![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)

![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)

